Cas no 103676-09-1 (2-amino-N-benzyl-3-phenylpropanamide)

2-Amino-N-benzyl-3-phenylpropanamide is a synthetic organic compound featuring a phenylpropanamide backbone with an amino group at the 2-position and a benzyl substituent on the amide nitrogen. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The compound’s rigid aromatic groups and functionalized side chain enhance its utility in medicinal chemistry, enabling modifications for drug discovery applications. Its well-defined molecular framework facilitates studies on structure-activity relationships (SAR) and peptidomimetic design. High purity grades ensure reproducibility in research, making it a reliable choice for exploratory synthesis and target-oriented projects.
2-amino-N-benzyl-3-phenylpropanamide structure
103676-09-1 structure
Product name:2-amino-N-benzyl-3-phenylpropanamide
CAS No:103676-09-1
MF:C16H18N2O
MW:254.326923847198
CID:1142307
PubChem ID:3899714

2-amino-N-benzyl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamide, a-amino-N-(phenylmethyl)-
    • 2-amino-N-benzyl-3-phenylpropanamide
    • SCHEMBL7413310
    • 103676-09-1
    • EN300-146529
    • AKOS000194407
    • Inchi: InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19)
    • InChI Key: JGZOEQPCTDHQRN-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N

Computed Properties

  • Exact Mass: 254.14204
  • Monoisotopic Mass: 254.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

2-amino-N-benzyl-3-phenylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-146529-2.5g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
2.5g
$1202.0 2023-06-07
Enamine
EN300-146529-0.5g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
0.5g
$589.0 2023-06-07
Enamine
EN300-146529-50mg
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
50mg
$515.0 2023-09-29
Enamine
EN300-146529-250mg
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
250mg
$564.0 2023-09-29
Enamine
EN300-146529-100mg
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
100mg
$540.0 2023-09-29
Enamine
EN300-146529-5000mg
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
5000mg
$1779.0 2023-09-29
Enamine
EN300-146529-5.0g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
5g
$1779.0 2023-06-07
Enamine
EN300-146529-0.1g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
0.1g
$540.0 2023-06-07
Enamine
EN300-146529-0.25g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
0.25g
$564.0 2023-06-07
Enamine
EN300-146529-1.0g
2-amino-N-benzyl-3-phenylpropanamide
103676-09-1
1g
$614.0 2023-06-07

2-amino-N-benzyl-3-phenylpropanamide Related Literature

Additional information on 2-amino-N-benzyl-3-phenylpropanamide

2-Amino-N-Benzyl-3-Phenylpropanamide (CAS No. 103676-09-1): A Comprehensive Overview

The compound 2-amino-N-benzyl-3-phenylpropanamide, identified by the CAS registry number 103676-09-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an amino group, a benzyl moiety, and a phenyl group within a propanamide framework. Recent advancements in synthetic chemistry have further enhanced its potential for use in drug development and material synthesis.

Recent studies have highlighted the importance of 2-amino-N-benzyl-3-phenylpropanamide in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of peptide analogs and bioisosteres, which are critical components in modern drug discovery. The compound's ability to form stable amide bonds makes it an ideal building block for constructing complex molecular architectures. Moreover, its compatibility with various coupling reactions has been extensively studied, providing insights into its utility in medicinal chemistry.

In the context of agrochemicals, 2-amino-N-benzyl-3-phenylpropanamide has shown promise as a component in herbicides and fungicides. Its structural features allow for selective interactions with target enzymes, making it a valuable compound in crop protection. Recent field trials have demonstrated its efficacy in controlling key agricultural pests without adverse effects on non-target species, underscoring its potential for sustainable agriculture.

The synthesis of 2-amino-N-benzyl-3-phenylpropanamide has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. These methods include the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption. Such advancements align with global efforts to promote environmentally friendly chemical processes.

In materials science, this compound has been investigated for its role in the development of advanced polymers and coatings. Its ability to form cross-linked networks has led to applications in high-performance adhesives and corrosion-resistant materials. Recent breakthroughs in polymer chemistry have further expanded its utility in these areas.

The pharmacokinetic properties of 2-amino-N-benzyl-3-phenylpropanamide have also been extensively studied. Research indicates that it exhibits favorable absorption profiles and metabolic stability, making it a promising candidate for oral drug delivery systems. Additionally, its low toxicity profile has been confirmed through preclinical studies, further supporting its potential as a therapeutic agent.

In conclusion, 2-amino-N-benzyl-3-phenylpropanamide (CAS No. 103676-09-1) stands as a multifaceted compound with diverse applications across various industries. Its structural versatility, combined with recent advancements in synthetic and applied research, positions it as a key player in the development of innovative solutions in pharmaceuticals, agrochemicals, and materials science.

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